molecular formula C9H13O4- B14388362 3-(Methoxycarbonyl)hept-2-enoate CAS No. 89966-39-2

3-(Methoxycarbonyl)hept-2-enoate

Cat. No.: B14388362
CAS No.: 89966-39-2
M. Wt: 185.20 g/mol
InChI Key: UKFHLCLFVUUVGL-UHFFFAOYSA-M
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Description

3-(Methoxycarbonyl)hept-2-enoate is an organic compound characterized by the presence of a methoxycarbonyl group attached to a hept-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)hept-2-enoate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is alkylated with an appropriate alkyl halide under basic conditions, followed by decarboxylation to yield the desired product . The reaction conditions often involve the use of sodium ethoxide in ethanol as the base and solvent, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)hept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Methoxycarbonyl)hept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)hept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)pent-2-enoate
  • 3-(Methoxycarbonyl)hex-2-enoate
  • 3-(Methoxycarbonyl)oct-2-enoate

Uniqueness

3-(Methoxycarbonyl)hept-2-enoate is unique due to its specific chain length and the presence of the methoxycarbonyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

89966-39-2

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

IUPAC Name

3-methoxycarbonylhept-2-enoate

InChI

InChI=1S/C9H14O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h6H,3-5H2,1-2H3,(H,10,11)/p-1

InChI Key

UKFHLCLFVUUVGL-UHFFFAOYSA-M

Canonical SMILES

CCCCC(=CC(=O)[O-])C(=O)OC

Origin of Product

United States

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